p-Tolyl sulfoxide

Overview

Description

p-Tolyl sulfoxide:

Mechanism of Action

Target of Action

p-Tolyl sulfoxide is a type of sulfoxide, a class of organic compounds that have been found to have important biological properties Sulfoxides in general are known to interact with various enzymes and proteins in the body, influencing their function .

Mode of Action

The mode of action of this compound involves its interaction with these targets. As a sulfoxide, it has a sulfur atom bonded to an oxygen atom, and this functional group can participate in various chemical reactions . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

For instance, they can act as chiral auxiliaries in numerous asymmetric reactions . They can also be intermediates in chiral drug synthesis .

Pharmacokinetics

The properties of sulfoxides in general suggest that they would have good bioavailability due to their ability to participate in various chemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its chemical properties, it could potentially influence the function of various enzymes and proteins, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its chemical properties and hence its interactions with its targets .

Biochemical Analysis

Biochemical Properties

p-Tolyl sulfoxide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . For instance, it has been found to undergo rapid photoracemization in the presence of a photosensitizer . This property makes this compound a valuable tool in the study of biochemical reactions involving chiral sulfoxides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanism of action of this compound is complex and depends on the specific biochemical context in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Enantioselective Oxidation of Sulfides: One common method for preparing p-Tolyl sulfoxide involves the enantioselective oxidation of p-Tolyl sulfide.

Catalytic Asymmetric Oxidation: Another method involves the use of vanadyl acetylacetonate as a catalyst in the presence of hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar catalytic systems. The choice of catalyst and reaction conditions is optimized to maximize yield and enantioselectivity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, vanadyl acetylacetonate, titanium (IV) isopropoxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines.

Major Products Formed:

Oxidation: p-Tolyl sulfone.

Reduction: p-Tolyl sulfide.

Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

Chemistry: p-Tolyl sulfoxide is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. It is also employed as a ligand in coordination chemistry and as a reagent in various organic transformations .

Biology and Medicine: In biological research, this compound is used to study the stereoselective interactions of chiral molecules with biological targets.

Industry: this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to form self-assembled monolayers on gold surfaces makes it valuable in nanotechnology and materials science .

Comparison with Similar Compounds

Methyl p-Tolyl sulfoxide: Similar structure but with a methyl group instead of a p-tolyl group.

Diphenyl sulfoxide: Contains two phenyl groups instead of p-tolyl groups.

Methyl phenyl sulfoxide: Contains one phenyl and one methyl group.

Uniqueness: this compound is unique due to the presence of two p-tolyl groups, which provide steric and electronic effects that influence its reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis and chiral drug development .

Biological Activity

p-Tolyl sulfoxide, a compound with significant biological implications, has garnered attention due to its role in various biochemical processes and potential applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

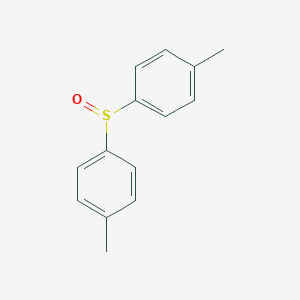

This compound (C₇H₈OS) is characterized by a sulfoxide functional group attached to a para-substituted tolyl ring. The presence of the sulfur atom in the sulfoxide group contributes to its unique chemical reactivity and biological interactions. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with methionine sulfoxide reductases (MsrA and MsrB), enzymes that play crucial roles in cellular redox homeostasis and protein repair mechanisms. These enzymes reduce oxidized methionine residues in proteins, which can be critical for maintaining protein function and cellular integrity.

Inhibition Studies

Research has shown that this compound acts as a competitive inhibitor of MsrA. A study demonstrated that S-methyl-p-tolyl sulfoxide effectively inhibited MsrA activity by more than 95% at a specific inhibitor-to-substrate ratio, indicating its potency as an inhibitor . The following table summarizes the enzyme activities affected by this compound:

| Enzyme | % Activity/Fiber Fraction | % Activity/Epithelial Fraction |

|---|---|---|

| MsrA | 63 | 60 |

| MsrB | 37 | 40 |

This data underscores the selective inhibition of MsrA over MsrB, highlighting the compound's potential utility in biochemical research and therapeutic applications.

Mechanistic Insights

The mechanism by which this compound inhibits MsrA involves binding to the enzyme's active site, preventing substrate access. This interaction has been further elucidated through kinetic studies that reveal how variations in concentration affect enzyme activity .

Applications in Biocatalysis

This compound is not only significant as an inhibitor but also finds applications in biocatalysis. Methionine sulfoxide reductases have been utilized for the chiral resolution of sulfoxides, including this compound. This process is essential for synthesizing enantiomerically pure compounds, which are valuable in pharmaceuticals .

Case Studies

- Chiral Resolution : A notable study involved using recombinant MsrA from Pseudomonas monteilii for the preparation of (R)-sulfoxides through kinetic resolution. The effectiveness of this biocatalytic approach demonstrates the practical applications of this compound in producing valuable chiral intermediates .

- Surface Chemistry : Research has explored the adsorption dynamics of methyl this compound on gold surfaces, revealing insights into its binding mechanisms and potential applications in nanotechnology and biosensing . This study highlighted how this compound could form self-assembled monolayers, enhancing its utility in electronic applications.

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWNJEJCQHNDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170296 | |

| Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | p-Tolyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1774-35-2 | |

| Record name | 1,1′-Sulfinylbis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluene, 1,1'-sulfinylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfinylbis(4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-tolyl)sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.